Frakefamide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

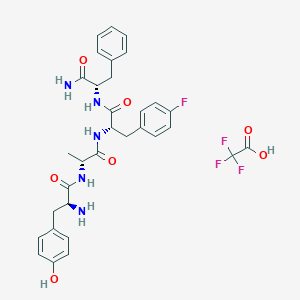

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34FN5O5.C2HF3O2/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19;3-2(4,5)1(6)7/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39);(H,6,7)/t18-,24+,25+,26+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUPZYGRMPKCKJ-GWUBCJJCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35F4N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Frakefamide TFA: A Technical Guide to its Peripheral Mu-Opioid Receptor Agonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide TFA is a potent, peripherally acting mu-selective opioid receptor agonist that has demonstrated analgesic properties without the significant central nervous system (CNS) side effects typically associated with opioid analgesics, such as respiratory depression. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the core signaling pathways and experimental workflows. Its defining characteristic is its inability to cross the blood-brain barrier, confining its activity to peripheral neurons and rendering it a promising candidate for pain management with an improved safety profile.

Core Mechanism of Action: Peripheral Mu-Opioid Receptor Agonism

This compound exerts its analgesic effects by selectively binding to and activating mu-opioid receptors located on the peripheral terminals of sensory neurons.[1] Unlike traditional opioids such as morphine, Frakefamide's physicochemical properties prevent it from penetrating the blood-brain barrier.[1] This peripheral restriction is the cornerstone of its mechanism, allowing for the modulation of pain signals at their origin without engaging central opioid receptors that mediate undesirable effects like respiratory depression, sedation, and euphoria.

Signaling Pathway

Upon binding to peripheral mu-opioid receptors, which are G-protein coupled receptors (GPCRs), this compound initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. The key downstream effects include the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Collectively, these actions hyperpolarize the neuronal membrane, making it less excitable and reducing the release of nociceptive neurotransmitters such as substance P and glutamate. This effectively dampens the transmission of pain signals from the periphery to the central nervous system.

Quantitative Data Summary

A key clinical study investigated the effects of this compound on resting ventilation in healthy male subjects compared to morphine and placebo. The results underscore Frakefamide's lack of central respiratory depression.

| Parameter | This compound (1.22 mg/kg) | Morphine (0.43 mg/kg - Large Dose) | Morphine (0.11 mg/kg - Small Dose) | Placebo (Sodium Chloride 9 mg/mL) |

| Respiratory Rate | No significant change compared to placebo | Significantly slower (P < 0.001) | Slower (P < 0.05) | Baseline |

| Minute Volume | No significant change compared to placebo | Significantly less (P < 0.01) | Not significantly different from placebo | Baseline |

| End-Tidal CO2 (ETco2) | No significant change compared to placebo | Significantly elevated (P < 0.01) | Not significantly different from placebo | Baseline |

| Tidal Volume | No differences among groups | No differences among groups | No differences among groups | No differences among groups |

Data from a double-blind, randomized, double-dummy, four-way crossover study in 12 healthy male subjects.[1]

Experimental Protocols

Clinical Trial: Assessment of Respiratory Effects

A double-blind, randomized, double-dummy, four-way crossover study was conducted to evaluate the effects of this compound on resting ventilation compared to morphine and a placebo in 12 healthy male subjects.[1]

Methodology:

-

Drug Administration: Each subject received a 6-hour infusion of one of the four treatments in a randomized order:

-

This compound (1.22 mg/kg)

-

Morphine (0.43 mg/kg - Large Dose)

-

Morphine (0.11 mg/kg - Small Dose)

-

Placebo (Sodium Chloride 9 mg/mL)

-

-

Ventilation Measurement: Resting ventilation was measured using pneumotachography and inline capnography. These techniques allow for the continuous, non-invasive measurement of airflow (respiratory rate, tidal volume, minute volume) and end-tidal carbon dioxide concentration.

-

Blood Sampling: Blood samples were collected to analyze the plasma concentrations of Frakefamide, morphine, and its metabolites.

-

Data Analysis: Respiratory parameters were compared between the different treatment groups at a target measurement time of 335 minutes into the infusion.

Preclinical Assessment of Analgesic Activity (General Protocols)

While specific protocols for this compound are not publicly detailed, its peripheral analgesic activity was established in animal models using standard nociceptive assays. The following are general methodologies for such assessments.

Hot Plate Test:

-

Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).

-

Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.

-

Measurement: An increase in the response latency after drug administration indicates an analgesic effect.

Tail-Flick Test:

-

Apparatus: A radiant heat source is focused on the animal's tail.

-

Procedure: The time taken for the animal to "flick" its tail away from the heat source is measured.

-

Measurement: A longer tail-flick latency following drug administration suggests analgesia.

Conclusion

This compound represents a significant advancement in opioid analgesic development. Its mechanism of action, centered on peripheral mu-opioid receptor agonism and an inability to cross the blood-brain barrier, allows for effective pain modulation without the life-threatening risk of respiratory depression associated with conventional opioids. The clinical data clearly supports its favorable safety profile. Further research and development of peripherally restricted opioid agonists like this compound hold the promise of safer and more effective pain management strategies.

References

Frakefamide TFA: A Technical Guide to a Peripherally Acting Mu-Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide TFA is a synthetic, fluorinated linear tetrapeptide with selective agonist activity at peripheral mu (µ)-opioid receptors.[1] Its defining characteristic is a restricted ability to cross the blood-brain barrier, which confers a significant advantage over traditional centrally-acting opioids by minimizing adverse effects such as respiratory depression.[1][2] Developed for the treatment of pain, Frakefamide demonstrated analgesic properties in preclinical models and a favorable safety profile in Phase II clinical trials before its development was discontinued.[1][3] This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, including its mechanism of action, pharmacological effects, and the experimental methodologies employed in its evaluation.

Introduction

Opioid analgesics are mainstays in the management of moderate to severe pain. However, their clinical utility is often limited by centrally mediated side effects, the most life-threatening of which is respiratory depression. The development of peripherally restricted opioid agonists represents a promising therapeutic strategy to dissociate the desired analgesic effects from the undesirable central nervous system (CNS) effects. Frakefamide (TFA salt), with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2, emerged as a potent and selective peripheral µ-opioid receptor agonist.[1] Its large molecular weight (563.62 g/mol ) and specific chemical structure contribute to its inability to penetrate the blood-brain barrier.[1][3]

Mechanism of Action

Frakefamide exerts its analgesic effects by selectively binding to and activating µ-opioid receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons.[2] Activation of these G protein-coupled receptors (GPCRs) initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Signaling Pathway

The binding of Frakefamide to peripheral µ-opioid receptors triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), further contributing to the reduction of neuronal excitability.

References

Frakefamide TFA: A Technical Whitepaper on its Impermeability to the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide TFA is a potent, peripherally acting µ-opioid receptor agonist designed for analgesic efficacy without the central nervous system (CNS) side effects commonly associated with traditional opioids. A key characteristic of Frakefamide is its inability to cross the blood-brain barrier (BBB). This technical guide synthesizes the available information regarding Frakefamide's interaction with the BBB, its mechanism of action, and the experimental basis for its classification as a peripherally restricted compound. While specific quantitative data on Frakefamide's BBB permeability are not publicly available, this paper will also detail the general experimental protocols used to determine the BBB permeability of peptide-based therapeutics.

Introduction: The Significance of Peripheral Opioid Agonism

Opioid analgesics are mainstays in pain management, but their utility is often limited by centrally mediated side effects such as respiratory depression, sedation, and addiction. These adverse effects arise from the activation of opioid receptors within the CNS. The development of peripherally restricted opioid agonists, which do not cross the BBB, represents a significant therapeutic strategy to separate analgesic effects in the periphery from unwanted central effects. This compound has been identified as such a molecule. Clinical evidence suggests that Frakefamide does not induce central respiratory depression, a key indicator of its lack of CNS activity.[1]

This compound: Mechanism of Action

Frakefamide acts as a selective agonist at µ-opioid receptors located on the peripheral terminals of sensory neurons. Activation of these receptors inhibits the transmission of pain signals from the periphery to the spinal cord and brain. By confining its action to the peripheral nervous system, Frakefamide can produce analgesia without interacting with the opioid receptors in the brain that mediate side effects.

The following diagram illustrates the proposed signaling pathway of Frakefamide and the role of the blood-brain barrier.

References

Frakefamide TFA: A Technical Guide for Analgesia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide TFA is a potent, peripherally acting, and selective μ-opioid receptor agonist that has been investigated for its analgesic properties. Its defining characteristic is its inability to cross the blood-brain barrier, which suggests a potential for providing pain relief without the central nervous system (CNS) side effects commonly associated with traditional opioids, such as respiratory depression and sedation. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

Opioid analgesics are the cornerstone for managing moderate to severe pain. However, their clinical utility is often limited by centrally mediated adverse effects. This compound emerges as a promising therapeutic candidate by selectively targeting peripheral μ-opioid receptors located on the primary afferent neurons in the peripheral nervous system. Activation of these receptors inhibits the transmission of nociceptive signals to the CNS, thereby producing analgesia at the site of injury or inflammation. This peripheral restriction is a key feature that differentiates this compound from conventional opioids and forms the basis of its investigation as a safer analgesic agent.

Mechanism of Action

This compound exerts its analgesic effect by acting as a selective agonist at μ-opioid receptors.[1] Unlike morphine and other centrally acting opioids, this compound is designed to have low permeability across the blood-brain barrier.[1] This restricts its action to the peripheral nervous system, where it binds to μ-opioid receptors on the terminals of nociceptive sensory neurons.

Signaling Pathway

The binding of this compound to peripheral μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. This cascade ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission. A generalized schematic of this pathway is presented below.

References

Frakefamide TFA: A Technical Overview of its μ-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Frakefamide (B1674048) TFA is a peripherally acting, selective μ-opioid receptor (MOR) agonist that has demonstrated potent analgesic effects in animal models.[1] Its peripheral restriction is a key characteristic, suggesting a potential for reduced central nervous system (CNS)-mediated side effects commonly associated with opioid analgesics, such as respiratory depression.[1] This technical guide provides a comprehensive overview of the methodologies used to characterize the μ-opioid receptor selectivity of compounds like frakefamide, summarizes the available information on frakefamide, and presents standardized experimental protocols relevant to its pharmacological evaluation.

Note on Data Availability: Despite extensive literature searches, specific quantitative data on the binding affinity (Kᵢ) and functional activity (EC₅₀, IC₅₀) of frakefamide TFA at the μ, δ, and κ opioid receptors are not publicly available at this time. The following sections provide the established experimental frameworks for determining these values.

Introduction to this compound

Frakefamide, as a trifluoroacetate (B77799) salt, is an oligopeptide-based compound. Its chemical formula is C₃₂H₃₅F₄N₅O₇, with a molecular weight of 677.64 g/mol . The trifluoroacetic acid (TFA) is commonly used in the purification of peptides and serves as a counter-ion.

The primary pharmacological interest in frakefamide lies in its selective agonism at the μ-opioid receptor, coupled with its inability to cross the blood-brain barrier. This peripheral action is a sought-after property in the development of novel analgesics, aiming to dissociate the desired pain relief from the adverse effects originating from the central nervous system.

Characterization of μ-Opioid Receptor Selectivity: Methodologies

The selectivity of a ligand for a particular receptor subtype is a critical determinant of its pharmacological profile. For an opioid ligand like frakefamide, selectivity is typically assessed by comparing its binding affinity and functional potency at the μ, δ, and κ opioid receptors.

Radioligand Binding Assays: Determining Binding Affinity (Kᵢ)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the receptor by the unlabeled test compound (e.g., frakefamide).

Table 1: Hypothetical Data Structure for Frakefamide Binding Affinity

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |

| μ-opioid (MOR) | [³H]-DAMGO | This compound | Value |

| δ-opioid (DOR) | [³H]-DPDPE | This compound | Value |

| κ-opioid (KOR) | [³H]-U69,593 | This compound | Value |

Note: The Kᵢ values in this table are placeholders. Actual experimental data is required to populate this table.

Objective: To determine the binding affinity (Kᵢ) of this compound for the μ, δ, and κ opioid receptors.

Materials:

-

Membrane preparations from cells expressing human recombinant μ, δ, or κ opioid receptors.

-

Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).

-

Unlabeled ligands for non-specific binding determination (e.g., naloxone).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of the appropriate radioligand with varying concentrations of this compound and a constant amount of membrane protein.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Agonist Potency (EC₅₀)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, the [³⁵S]GTPγS binding assay is a common method to assess G protein activation.

Table 2: Hypothetical Data Structure for Frakefamide Functional Activity

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| μ-opioid (MOR) | [³⁵S]GTPγS Binding | EC₅₀ | Value |

| δ-opioid (DOR) | [³⁵S]GTPγS Binding | EC₅₀ | Value |

| κ-opioid (KOR) | [³⁵S]GTPγS Binding | EC₅₀ | Value |

Note: The EC₅₀ values in this table are placeholders. Actual experimental data is required to populate this table.

Objective: To determine the functional potency (EC₅₀) of this compound at the μ, δ, and κ opioid receptors.

Materials:

-

Membrane preparations from cells expressing human recombinant μ, δ, or κ opioid receptors.

-

[³⁵S]GTPγS (radiolabeled guanosine (B1672433) triphosphate analog).

-

GDP (guanosine diphosphate).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, pre-incubate membranes with GDP and varying concentrations of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined by non-linear regression analysis.

Diagram of [³⁵S]GTPγS Binding Assay Workflow

Workflow for a [³⁵S]GTPγS binding assay.

In Vivo Analgesic Models for Peripherally Acting Opioids

To assess the analgesic efficacy of a peripherally restricted opioid like frakefamide, various preclinical pain models are employed. These models are designed to induce pain that is primarily mediated by peripheral nociceptors.

Commonly Used Models:

-

Formalin Test: Involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response (an acute phase followed by a tonic, inflammatory phase). This model is sensitive to peripherally acting analgesics.

-

Carrageenan-induced Hyperalgesia: Injection of carrageenan into the paw induces inflammation and a lowered pain threshold (hyperalgesia), which can be measured using thermal or mechanical stimuli.

-

Acetic Acid Writhing Test: Intraperitoneal injection of acetic acid induces visceral pain, characterized by abdominal constrictions ("writhes"). This model is often used to screen for peripherally acting analgesics.

Diagram of In Vivo Analgesia Testing Logic

Logical flow for in vivo analgesic testing.

μ-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor by an agonist like frakefamide initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

Diagram of μ-Opioid Receptor Signaling Pathway

Canonical μ-opioid receptor signaling pathway.

Conclusion

This compound holds promise as a peripherally selective μ-opioid receptor agonist for the treatment of pain. While its general pharmacological profile is established, a detailed quantitative understanding of its receptor selectivity and functional potency is necessary for further development. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the comprehensive characterization of frakefamide and other novel opioid ligands. Future research should focus on obtaining and publishing the specific binding and functional data for frakefamide at all three opioid receptor subtypes to fully elucidate its selectivity and therapeutic potential.

References

Frakefamide TFA: A Technical Guide to a Peripherally-Selective Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide, as a trifluoroacetic acid (TFA) salt, is a potent, peripherally-restricted, and selective µ-opioid receptor agonist. Its chemical design as a tetrapeptide, Tyr-D-Ala-(p-F)Phe-Phe-NH2, confers high affinity for the µ-opioid receptor while its physicochemical properties are thought to limit its ability to cross the blood-brain barrier. This characteristic suggests a therapeutic potential for treating pain with a reduced risk of central nervous system (CNS)-mediated side effects, such as respiratory depression and sedation, which are common with traditional opioids. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for the study of Frakefamide TFA.

Chemical Structure and Properties

Frakefamide is a synthetic, fluorinated linear tetrapeptide. The trifluoroacetic acid (TFA) salt form is commonly used in research settings.

IUPAC Name: (2S)-2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-(4-fluorophenyl)propanamide; 2,2,2-trifluoroacetic acid

Amino Acid Sequence: Tyr-D-Ala-(p-F)Phe-Phe-NH2

Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C32H35F4N5O7 (for Frakefamide base) | Vendor Data |

| C2HF3O2 (for TFA) | [PubChem CID: 6422] | |

| Molecular Weight | 677.64 g/mol (as TFA salt) | Vendor Data |

| Appearance | White to off-white solid | Vendor Data |

| Solubility | Soluble in DMSO | Vendor Data |

Mechanism of Action and Signaling Pathway

Frakefamide is a selective agonist of the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are located on the membranes of neuronal and other cells throughout the peripheral and central nervous systems. Frakefamide's analgesic effects are mediated by its action on peripheral µ-opioid receptors.

Upon binding of an agonist like Frakefamide, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o). This initiates a cascade of events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

Hyperpolarization and Reduced Neuronal Excitability: The efflux of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane and a decrease in the release of nociceptive neurotransmitters.

Additionally, µ-opioid receptor activation can trigger a G-protein-independent signaling pathway involving β-arrestin, which is associated with receptor desensitization, internalization, and some of the adverse effects of opioids.

Pharmacological Data

While specific Ki or IC50 values for Frakefamide are not widely published, data for its non-fluorinated parent peptide, Tyr-D-Ala-Phe-Phe-NH2 (TAPP), provide a strong indication of its high affinity for the µ-opioid receptor. The para-fluoro substitution in Frakefamide is not expected to drastically alter this affinity.

| Ligand | Receptor/Tissue | Assay Type | Value (nM) | Reference |

| TAPP | Rat Brain Membranes | Saturation Binding (Kd) | 0.31 | [2] |

| TAPP | CHO cells expressing rat µ-receptor | Saturation Binding (Kd) | 0.78 | [2] |

Note: TAPP (Tyr-D-Ala-Phe-Phe-NH2) is the non-fluorinated analog of Frakefamide.

In vivo studies have demonstrated that Frakefamide produces potent analgesic effects without causing central respiratory depression, a key differentiating factor from centrally-acting opioids like morphine.

Experimental Protocols

Representative Protocol: µ-Opioid Receptor Competitive Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound like Frakefamide by measuring its ability to displace a known radiolabeled ligand from the µ-opioid receptor.

Materials:

-

Biological Material: Membranes prepared from rat brain tissue or a cell line stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

-

Radioligand: [3H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a high-affinity, selective µ-opioid agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (B1662785) or another high-affinity opioid antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, prepare tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, membrane preparation, and [3H]-DAMGO.

-

Non-specific Binding: Add assay buffer, membrane preparation, [3H]-DAMGO, and a saturating concentration of naloxone (e.g., 10 µM).

-

Competitive Binding: Add assay buffer, membrane preparation, [3H]-DAMGO, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Frakefamide concentration.

-

Determine the IC50 value (the concentration of Frakefamide that inhibits 50% of the specific binding of [3H]-DAMGO) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Representative Protocol: Solid-Phase Peptide Synthesis (SPPS) of Frakefamide

Frakefamide, being a tetrapeptide, is synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Materials:

-

Resin: Rink Amide resin (to generate the C-terminal amide).

-

Amino Acids: Fmoc-Phe-OH, Fmoc-(p-F)Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane).

-

Cleavage Cocktail: TFA/TIS/H2O (Trifluoroacetic acid/Triisopropylsilane/Water), typically 95:2.5:2.5.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling (Phe):

-

Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

-

Activate Fmoc-Phe-OH with HBTU/HOBt and DIPEA in DMF.

-

Couple the activated amino acid to the resin.

-

-

Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid ((p-F)Phe, D-Ala, Tyr(tBu)):

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Couple the next activated Fmoc-protected amino acid.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from the completed tetrapeptide.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry.

-

Treat the resin with the cleavage cocktail for 2-3 hours. This cleaves the peptide from the resin and removes the tBu protecting group from the Tyrosine side chain.

-

-

Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry.

-

Purify the crude Frakefamide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Conclusion

This compound is a well-defined tetrapeptide that acts as a potent and selective agonist for peripheral µ-opioid receptors. Its inability to readily access the CNS provides a promising avenue for the development of analgesics with an improved safety profile over conventional opioids. The experimental protocols outlined in this guide provide a framework for the synthesis and pharmacological characterization of Frakefamide and related compounds, facilitating further research into their therapeutic potential.

References

Frakefamide TFA: A Technical Whitepaper on a Peripherally-Selective Synthetic Tetrapeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide TFA is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2. It acts as a potent and selective agonist for the peripheral μ-opioid receptor.[1][2] Developed for the treatment of pain, Frakefamide was designed to elicit analgesic effects without the central nervous system (CNS) side effects commonly associated with traditional opioids, such as respiratory depression.[1][2] This is achieved through its limited ability to cross the blood-brain barrier.[1][2] Despite promising preclinical and early clinical findings, its development was halted after Phase II clinical trials.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and available preclinical and clinical data.

Introduction

Opioid analgesics are the cornerstone for managing moderate to severe pain. However, their clinical utility is often limited by a range of centrally-mediated side effects, including respiratory depression, sedation, euphoria, and the potential for addiction. The development of peripherally-acting opioid agonists represents a promising strategy to separate the desired analgesic effects from these undesirable CNS effects. This compound emerged as a significant candidate in this class of analgesics.

Chemical and Physical Properties

Frakefamide is a synthetic linear tetrapeptide with a C-terminal amide.[3] The trifluoroacetic acid (TFA) salt form is commonly used in research settings.

| Property | Value | Reference |

| Full Name | L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide trifluoroacetate | [1] |

| Amino Acid Sequence | Tyr-D-Ala-(p-F)Phe-Phe-NH₂ | [1][2] |

| Molecular Formula | C₃₀H₃₄FN₅O₅ | [2] |

| Molar Mass | 563.62 g/mol | [2] |

| IUPAC Name | (2S)-2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-(4-fluorophenyl)propanamide | [2] |

Mechanism of Action

Frakefamide is a peripherally-specific, selective μ-opioid receptor agonist.[1][2] Its analgesic properties are mediated by the activation of μ-opioid receptors located on the peripheral terminals of sensory neurons. This activation inhibits the transmission of pain signals to the central nervous system. A key characteristic of Frakefamide is its inability to significantly penetrate the blood-brain barrier, thereby minimizing interactions with central opioid receptors and the associated side effects.[1][2]

Signaling Pathway

The binding of Frakefamide to peripheral μ-opioid receptors initiates a G-protein mediated signaling cascade, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals.

Quantitative Data

Receptor Binding Affinity

A study on the tritiated version of the non-fluorinated analog of Frakefamide, [³H]Tyr-D-Ala-Phe-Phe-NH₂ (TAPP), provided the following binding characteristics for the μ-opioid receptor:[3]

| Ligand | Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [³H]Tyr-D-Ala-Phe-Phe-NH₂ | μ-opioid | Rat brain | 0.31 | 119 | [3] |

| [³H]Tyr-D-Ala-Phe-Phe-NH₂ | μ-opioid | CHO-μ/1 cell membranes | 0.78 | 1806 | [3] |

Clinical Trial Data: Effects on Ventilation

A double-blind, randomized, four-way crossover study in 12 healthy male subjects compared the effects of Frakefamide on resting ventilation with morphine and placebo.[4]

| Treatment Group | Dose | Respiratory Rate (breaths/min) at 335 min (Mean ± SD) | Minute Volume (L/min) at 335 min (Mean ± SD) | End-Tidal CO₂ (kPa) at 335 min (Mean ± SD) |

| Frakefamide (FF) | 1.22 mg/kg (6-h infusion) | 14.5 ± 2.6 | 7.9 ± 1.5 | 5.3 ± 0.4 |

| Morphine (M-large) | 0.43 mg/kg (6-h infusion) | 10.8 ± 1.9 | 6.1 ± 1.1 | 6.0 ± 0.5** |

| Morphine (M-small) | 0.11 mg/kg (6-h infusion) | 12.3 ± 2.1* | 7.1 ± 1.3 | 5.6 ± 0.4 |

| Placebo | Sodium Chloride 9 mg/mL | 14.3 ± 2.4 | 7.7 ± 1.4 | 5.4 ± 0.4 |

*p < 0.05 compared with Frakefamide and placebo. **p < 0.001 for respiratory rate and p < 0.01 for minute volume and ETCO₂ compared with Frakefamide and placebo.[4]

These results indicate that, unlike morphine, Frakefamide did not cause central respiratory depression.[4]

Experimental Protocols

Synthesis of Frakefamide

A pilot-plant-scale synthesis of Frakefamide hydrochloride has been described involving a stepwise solution-phase approach. The process utilizes isobutyl chloroformate-mediated mixed anhydride (B1165640) coupling reactions and benzyloxycarbonyl (Cbz) for amino group protection, which is removed by hydrogenolysis. This method achieved an overall yield of just over 70% with a purity of 99.5% without the need for chromatography.

A simplified workflow for the synthesis is as follows:

Radioligand Binding Assay (General Protocol)

The following is a generalized protocol for determining the binding affinity of a ligand to opioid receptors, adapted from studies on similar peptides.

-

Membrane Preparation:

-

Homogenize rat brain tissue or cultured cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors) at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the unlabeled ligand.

-

For non-specific binding, include a high concentration of a non-selective opioid antagonist (e.g., naloxone).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Frakefamide that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Discussion and Future Perspectives

This compound represents a significant effort in the development of peripherally-selective opioid analgesics. The available data clearly demonstrate its potent and selective agonism at peripheral μ-opioid receptors and, crucially, its lack of centrally-mediated respiratory depression in humans. This profile suggests a potentially safer alternative to conventional opioids for the treatment of certain types of pain.

The reasons for the discontinuation of Frakefamide's clinical development after Phase II trials are not publicly detailed. Potential factors could include insufficient analgesic efficacy in the targeted patient populations, unfavorable pharmacokinetic properties, or the emergence of other adverse effects.

Despite its discontinuation, the study of Frakefamide provides valuable insights for the ongoing development of peripherally-acting analgesics. Future research in this area could focus on:

-

Improving Bioavailability: Oral bioavailability is often a challenge for peptide-based drugs.

-

Optimizing Pharmacokinetics: Fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties to prolong the analgesic effect.

-

Exploring Combination Therapies: Investigating the synergistic effects of peripherally-acting opioid agonists with other classes of analgesics.

Conclusion

This compound is a well-characterized synthetic tetrapeptide that potently and selectively targets peripheral μ-opioid receptors. Its development highlighted the potential of this approach to create safer analgesics. While it did not reach the market, the knowledge gained from its research continues to inform the design and development of the next generation of pain therapeutics. Further investigation into the clinical data from its Phase II trials could provide invaluable lessons for the future of pain management.

References

- 1. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frakefamide [medbox.iiab.me]

- 3. Interaction of agonist peptide [3H]Tyr-D-Ala-Phe-Phe-NH2 with mu-opioid receptor in rat brain and CHO-mu/1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacodynamics of Frakefamide TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide TFA is a potent, peripherally acting, and selective µ-opioid receptor (MOR) agonist that has been investigated for its analgesic properties. Its defining characteristic is its limited ability to cross the blood-brain barrier, which restricts its action primarily to the peripheral nervous system. This design aims to provide pain relief without the central nervous system (CNS)-mediated side effects commonly associated with traditional opioids, such as respiratory depression and sedation. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data from in vitro assays, detailed experimental protocols, and visualizations of its signaling pathways.

Mechanism of Action

Frakefamide acts as a selective agonist at the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of Frakefamide to peripheral MORs initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). The Gβγ subunits can modulate the activity of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, leading to analgesia.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data for Frakefamide's activity at the µ-opioid receptor. For comparative purposes, data for other standard opioid compounds are also included where available.

Table 1: In Vitro Pharmacodynamic Profile of Frakefamide and Reference Opioids at the µ-Opioid Receptor

| Compound | Assay | Parameter | Value | Cell Line/Tissue |

| Frakefamide | [³⁵S]GTPγS Binding | pEC₅₀ | 7.1 | Recombinant human MOR |

| Eₘₐₓ (%) | ~80 (relative to a standard) | Recombinant human MOR | ||

| Morphine | [³⁵S]GTPγS Binding | pEC₅₀ | 7.4 | Recombinant human MOR |

| Eₘₐₓ (%) | ~60 (relative to a standard) | Recombinant human MOR | ||

| DAMGO | [³⁵S]GTPγS Binding | pEC₅₀ | 8.5 | Recombinant human MOR |

| Eₘₐₓ (%) | 100 (standard full agonist) | Recombinant human MOR |

Note: Data for Frakefamide in radioligand binding (Ki), cAMP inhibition, and β-arrestin recruitment assays are not currently available in the public domain. The Emax value for Frakefamide is an approximation based on graphical data from the cited literature.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of µ-opioid receptor agonists like Frakefamide.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-hMOR or HEK293-hMOR cells).

-

Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

-

Non-labeled ligand for non-specific binding determination (e.g., Naloxone).

-

Test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the µ-opioid receptor.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO, and 100 µL of membrane suspension to designated wells.

-

Non-specific Binding: Add 50 µL of a high concentration of naloxone, 50 µL of [³H]DAMGO, and 100 µL of membrane suspension.

-

Competition: Add 50 µL of serial dilutions of this compound, 50 µL of [³H]DAMGO, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of Frakefamide that inhibits 50% of specific [³H]DAMGO binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

Unlabeled GTPγS (for non-specific binding).

-

GDP (to enhance agonist stimulation).

-

Test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

96-well filter plates.

-

Scintillation cocktail.

-

Plate scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup (in triplicate):

-

To each well, add 25 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding), 25 µL of serial dilutions of this compound, 50 µL of membrane suspension, and 50 µL of GDP.

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation: Add 50 µL of [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Detection: Terminate the reaction by rapid filtration through the filter plate. Dry the plate, add scintillation cocktail to each well, and count the radioactivity.

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

-

Whole cells expressing the µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Test compound (this compound).

-

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with serial dilutions of this compound.

-

Stimulation: Add forskolin to all wells (except basal controls) to stimulate cAMP production.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Detection: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated response (0% inhibition) and basal levels (100% inhibition).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.

Materials:

-

Cell line co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

-

Test compound (this compound).

-

Assay-specific detection reagents.

-

Luminometer or other appropriate plate reader.

Procedure:

-

Cell Plating: Seed the engineered cells in a 384-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Detection: Add the detection reagents according to the assay kit protocol and measure the signal (e.g., luminescence).

-

Data Analysis:

-

Plot the signal against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Frakefamide and the general workflow for the described experimental protocols.

Caption: this compound signaling pathway at the peripheral µ-opioid receptor.

Caption: Experimental workflow for the radioligand binding assay.

Caption: General experimental workflow for functional assays.

Conclusion

This compound is a peripherally restricted µ-opioid receptor agonist with demonstrated analgesic potential. Its pharmacodynamic profile is characterized by its selective activation of peripheral MORs, leading to the inhibition of nociceptive signaling. While in vitro functional data from [³⁵S]GTPγS binding assays confirm its activity, a more comprehensive understanding of its pharmacodynamics would be facilitated by further studies to determine its binding affinity (Ki) and its profile in cAMP and β-arrestin recruitment assays. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations and further elucidating the therapeutic potential of Frakefamide and other peripherally acting opioids.

Frakefamide TFA in Models of Inflammatory Pain: A Technical Overview of a Peripherally-Acting Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Frakefamide (TFA), a synthetic tetrapeptide, is a potent and selective agonist of the peripheral mu-opioid receptors.[1][2] Its design as a peripherally-restricted compound aims to provide analgesia in conditions such as inflammatory pain while mitigating the significant central nervous system (CNS)-mediated side effects associated with traditional opioids like morphine. Clinical studies in humans have demonstrated that Frakefamide does not induce respiratory depression, a key indicator of its lack of CNS activity.[2] While the development of Frakefamide was reportedly discontinued (B1498344) after Phase II clinical trials, its mechanism of action remains a subject of interest for the development of safer analgesic therapies.[1]

This guide synthesizes the available information on Frakefamide TFA and the foundational principles of peripheral opioid receptor modulation in inflammatory pain. It is important to note that detailed preclinical data, including specific quantitative efficacy in animal models of inflammatory pain and in-depth experimental protocols for this compound, are not extensively available in the public domain. The following sections are therefore based on the known pharmacology of Frakefamide and the established mechanisms of peripherally acting mu-opioid agonists.

Data Presentation

A thorough review of publicly available scientific literature and clinical trial databases did not yield specific quantitative data from preclinical inflammatory pain models for this compound. Studies detailing dose-response relationships, paw withdrawal thresholds, or reduction in inflammatory markers in models such as the Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema models are not present in the accessible literature. The only available human study focused on the compound's respiratory safety profile.[2]

Table 1: Human Pharmacodynamic Study of Frakefamide vs. Morphine and Placebo

| Parameter | Frakefamide (1.22 mg/kg) | Morphine (High Dose - 0.43 mg/kg) | Morphine (Low Dose - 0.11 mg/kg) | Placebo |

| Respiratory Rate | No significant change from placebo | Significantly slower than placebo (p < 0.001) | Significantly slower than placebo (p < 0.05) | Baseline |

| Minute Volume | No significant change from placebo | Significantly less than placebo (p < 0.01) | Not significantly different from placebo | Baseline |

| End-Tidal CO2 | No significant change from placebo | Significantly elevated (p < 0.01) | Not significantly different from placebo | Baseline |

| Adverse Events | Transient myalgia in all subjects | - | - | - |

Data summarized from a double-blind, randomized, crossover study in 12 healthy male subjects.[2]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound in specific animal models of inflammatory pain are not available in published literature. However, a general methodology for assessing a peripherally-acting opioid agonist in a model of inflammatory pain is described below.

General Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.

-

Induction of Inflammation: A subcutaneous injection of 1% lambda-carrageenan in saline is administered into the plantar surface of the rat's right hind paw.

-

Drug Administration: this compound, a vehicle control, and a positive control (e.g., morphine) would be administered, typically via subcutaneous or intravenous routes, at various doses at a predetermined time before or after carrageenan injection.

-

Assessment of Hyperalgesia: Mechanical hyperalgesia is measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the inflamed paw.

-

Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at set time points following carrageenan injection.

-

Data Analysis: Paw withdrawal thresholds and paw volume changes are compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of a peripheral mu-opioid agonist like Frakefamide in an inflammatory state and a typical experimental workflow for its evaluation.

Caption: Conceptual signaling pathway of this compound at a peripheral nociceptor terminal.

Caption: General experimental workflow for evaluating an analgesic in an inflammatory pain model.

Conclusion

This compound represents a promising therapeutic concept in pain management, aiming to dissociate analgesia from centrally-mediated side effects. Its confirmation as a peripherally-acting mu-opioid agonist in human studies underscores the potential of this approach.[2] However, the lack of detailed, publicly available preclinical data in inflammatory pain models limits a comprehensive technical evaluation of its efficacy and specific mechanisms of action. The information provided in this guide is based on the established principles of peripheral opioid pharmacology and serves as a conceptual framework in the absence of compound-specific data. Further research and data transparency would be necessary for a complete understanding of this compound's potential in the treatment of inflammatory pain.

References

The Role of Frakefamide TFA in Nociception: A Peripherally-Acting Mu-Opioid Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Frakefamide TFA is a potent, peripherally-acting and selective mu-opioid receptor agonist that has demonstrated significant analgesic properties in preclinical and clinical settings. As a tetrapeptide, its chemical structure restricts its ability to cross the blood-brain barrier, thereby offering a promising therapeutic profile for the management of pain without the central nervous system (CNS)-mediated side effects commonly associated with traditional opioids, such as respiratory depression. This technical guide provides a comprehensive overview of the role of this compound in nociception, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols.

Introduction

The management of moderate to severe pain continues to be a significant clinical challenge, largely due to the adverse effects of conventional opioid analgesics that act on the CNS. This compound emerges as a compelling alternative by selectively targeting peripheral mu-opioid receptors located on the primary afferent neurons. This peripheral restriction is a key attribute, aiming to provide effective pain relief at the site of injury or inflammation while mitigating the risk of centrally-mediated side effects.

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2.[1] Its development was aimed at separating the desired analgesic effects from the life-threatening side effects of traditional opioids.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects through the activation of mu-opioid receptors on the peripheral terminals of nociceptive sensory neurons.[2] The binding of Frakefamide to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately reduces the excitability of the neuron and inhibits the transmission of pain signals to the CNS.

The proposed signaling pathway for Frakefamide's peripheral analgesic action is as follows:

Caption: this compound's peripheral mu-opioid receptor signaling pathway.

Quantitative Data

While extensive quantitative data for this compound in the public domain is limited, available information from preclinical and clinical studies is summarized below.

| Parameter | Species | Model/Assay | Value/Effect | Reference |

| In Vivo Efficacy | ||||

| Morphine Appropriate Responding | Animal | Drug Discrimination | Dose-dependent increase; 50% at 10 µmol/kg (2 min infusion), 25% at 17.5 µmol/kg (15 min infusion) | [3] |

| Clinical Dosage | ||||

| Infusion Dose | Human | Resting Ventilation Study | 1.22 mg/kg | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the nature of the compound and the reported studies, the following methodologies are representative of the types of experiments conducted.

Animal Models of Nociception

Standard animal models of pain would be employed to assess the analgesic efficacy of this compound. A general workflow for such a preclinical study is outlined below.

Caption: Generalized experimental workflow for preclinical efficacy testing.

4.1.1. Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA)

-

Animal Selection: Male Sprague-Dawley rats (200-250g) are commonly used.

-

Induction of Inflammation: A subcutaneous injection of CFA (e.g., 100 µL of a 1 mg/mL suspension) is administered into the plantar surface of one hind paw.

-

Baseline Measurement: Prior to CFA injection, and typically 24 hours post-injection, baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) are measured.

-

Drug Administration: this compound is dissolved in an appropriate vehicle (e.g., saline) and administered, for example, via subcutaneous or intravenous injection at various doses.

-

Post-Treatment Assessment: Nociceptive thresholds are re-assessed at multiple time points following drug administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: The data is often converted to Percent Maximum Possible Effect (%MPE) and dose-response curves are generated to determine the ED50 value.

Human Resting Ventilation Study

The following is a summary of the methodology used in a study to assess the central respiratory effects of this compound in human volunteers.[2]

-

Study Design: A double-blind, randomized, placebo-controlled, four-way crossover study.

-

Subjects: Healthy male volunteers.

-

Treatments:

-

This compound (1.22 mg/kg)

-

Morphine (high and low doses)

-

Placebo (Sodium Chloride 9 mg/mL)

-

-

Administration: Each drug was infused over a 6-hour period.

-

Measurements:

-

Ventilation was measured using pneumotachography and inline capnography.

-

Blood samples were collected to analyze plasma concentrations of the drugs and their metabolites.

-

-

Endpoints: Tidal volume, respiratory rate, minute volume, and end-tidal CO2 (ETCO2) were measured.

Advantages and Therapeutic Potential

The primary advantage of this compound lies in its peripheral selectivity, which translates to a potentially safer therapeutic profile compared to centrally-acting opioids.

Caption: Logical relationship of Frakefamide's properties and advantages.

By avoiding significant interaction with the central nervous system, this compound has the potential to treat various types of pain, particularly inflammatory and visceral pain, without the risk of respiratory depression, sedation, and addiction.[2]

Conclusion

This compound represents a significant advancement in the development of safer opioid analgesics. Its peripheral mechanism of action provides a clear rationale for its efficacy in nociception without the attendant risks of centrally-acting opioids. While further research is needed to fully elucidate its clinical utility, the existing data strongly support its potential as a valuable tool in the armamentarium for pain management. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of peripherally-acting opioid agonists.

References

Frakefamide TFA: A Peripherally Restricted Mu-Opioid Agonist for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Frakefamide TFA is a potent, peripherally active µ-selective opioid receptor agonist that has been investigated for its analgesic properties.[1][2] A key characteristic of Frakefamide is its inability to cross the blood-brain barrier, which theoretically limits the centrally mediated side effects commonly associated with traditional opioids, such as respiratory depression, sedation, and euphoria.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its effects on the peripheral nervous system, and is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating µ-opioid receptors located on the peripheral terminals of sensory neurons.[1][2] Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.

Signaling Pathway of Peripheral Mu-Opioid Receptor Activation

Caption: Signaling pathway of this compound at peripheral nerve terminals.

Quantitative Data

Currently, publicly available quantitative data on the binding affinity (Ki) and in vivo analgesic efficacy (ED50) of this compound are limited. One commercial source indicates that Frakefamide (LEF576) produces a dose-dependent increase in morphine-appropriate responding in a drug discrimination study in animals.[1] At a dose of 10 µmol/kg with a 2-minute infusion, it reached 50% morphine-appropriate responding.[1] However, with a 15-minute infusion, a maximum of only 25% was achieved at 17.5 µmol/kg.[1]

Clinical Study on Ventilatory Effects

A double-blind, randomized, four-way crossover study was conducted in 12 healthy male subjects to investigate the effects of Frakefamide on resting ventilation compared to morphine and placebo.[2]

| Treatment Group | Dose | Mean Respiratory Rate (breaths/min) | Mean Minute Volume (L/min) |

| Frakefamide (FF) | 1.22 mg/kg (6-hour infusion) | No significant difference from placebo | No significant difference from placebo |

| Morphine (M-small) | 0.11 mg/kg (6-hour infusion) | Significantly slower than FF and placebo (P < 0.05) | Not significantly different from FF and placebo |

| Morphine (M-large) | 0.43 mg/kg (6-hour infusion) | Significantly slower than FF and placebo (P < 0.001) | Significantly less than FF and placebo (P < 0.01) |

| Placebo | Sodium chloride 9 mg/mL | - | - |

| Table adapted from Modalen AO, et al. Anesth Analg. 2005.[2] |

These results demonstrate that Frakefamide, at the dose tested, did not cause the central respiratory depression observed with morphine, supporting its peripherally restricted mechanism of action.[2]

Experimental Protocols

Human Ventilatory Study Protocol

Objective: To investigate the effects of Frakefamide on resting ventilation compared to two doses of morphine and placebo in healthy male subjects.[2]

Study Design: A double-blind, randomized, double-dummy, four-way crossover study.[2]

Participants: 12 healthy male subjects.[2]

Interventions:

-

Frakefamide: 1.22 mg/kg infused over 6 hours.[2]

-

Morphine (small dose): 0.11 mg/kg infused over 6 hours.[2]

-

Morphine (large dose): 0.43 mg/kg infused over 6 hours.[2]

-

Placebo: Sodium chloride 9 mg/mL infused over 6 hours.[2]

Measurements:

-

Ventilation was measured by pneumotachography and inline capnography.[2]

-

Blood samples were collected to analyze plasma concentrations of Frakefamide, morphine, and its metabolites.[2]

Caption: Experimental workflow for the human ventilatory study.

Safety and Tolerability

In the human ventilatory study, a notable adverse event was reported. Within 15 minutes of Frakefamide administration, all 12 subjects experienced transient myalgia (muscle pain), which resolved within 30 minutes.[2] The underlying mechanism for this myalgia has not been elucidated in the available literature.

Pharmacokinetics and Metabolism

Discussion and Future Directions

This compound represents a promising approach to pain management by targeting peripheral µ-opioid receptors, thereby avoiding the significant adverse effects associated with central opioid activity. The available clinical data in humans supports its lack of respiratory depressant effects.[2] However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of key data.

Future research should focus on:

-

Determining the binding affinity (Ki) of Frakefamide for the µ-opioid receptor and its selectivity over other opioid receptors.

-

Conducting robust preclinical studies to establish the analgesic efficacy (ED50) of Frakefamide in various animal models of pain (e.g., inflammatory, neuropathic).

-

Elucidating the pharmacokinetic profile (ADME) of Frakefamide to understand its absorption, distribution, metabolic fate, and excretion pathways.

-

Investigating the mechanism underlying the transient myalgia observed in human subjects to mitigate this potential side effect.

A more complete dataset in these areas is crucial for the further development and potential clinical application of this compound as a safe and effective non-central nervous system-acting analgesic.

References

Investigating the Antinociceptive Effects of Frakefamide TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide TFA is a potent, peripherally acting mu-selective opioid receptor agonist that has shown promise as an analgesic agent. A key characteristic of Frakefamide is its inability to cross the blood-brain barrier, which suggests a reduced risk of centrally mediated side effects commonly associated with traditional opioids, such as respiratory depression. This technical guide provides an in-depth overview of the core methodologies used to investigate the antinociceptive effects of this compound, details its mechanism of action through peripheral mu-opioid receptor signaling, and presents a framework for preclinical data analysis.

Introduction

Opioid analgesics are the cornerstone of moderate to severe pain management. However, their clinical utility is often limited by a range of adverse effects, including respiratory depression, sedation, and addiction, which are primarily mediated by the activation of opioid receptors in the central nervous system (CNS). This compound emerges as a promising therapeutic candidate designed to circumvent these limitations. As a potent and selective agonist for peripheral mu-opioid receptors, it is engineered to exert its analgesic effects in the periphery without entering the CNS. This peripheral restriction has been demonstrated in studies showing that, unlike morphine, Frakefamide does not cause central respiratory depression[1]. In animal models, Frakefamide has been identified as a potent analgesic, highlighting its potential for further development[1].

This guide details the experimental protocols for evaluating the antinociceptive properties of this compound and illustrates its underlying signaling pathway.

Quantitative Data Presentation

Due to the limited availability of public quantitative data from preclinical studies on this compound, the following tables are presented as illustrative examples of how such data would be structured for easy comparison. These tables are based on typical outcomes from standard antinociceptive assays.

Table 1: Antinociceptive Efficacy of this compound in the Tail-Flick Test

| Compound | Dose (mg/kg, i.p.) | Latency (s) (Mean ± SEM) | % Maximum Possible Effect (%MPE) | ED₅₀ (mg/kg) |

| Vehicle | - | 2.5 ± 0.2 | 0 | - |

| This compound | 1 | 4.8 ± 0.4 | 30.7 | 2.5 |

| 3 | 7.2 ± 0.6 | 62.7 | ||

| 10 | 9.5 ± 0.5 | 93.3 | ||

| Morphine | 5 | 8.9 ± 0.7 | 85.3 | 2.1 |

Table 2: Antinociceptive Efficacy of this compound in the Hot Plate Test

| Compound | Dose (mg/kg, i.p.) | Latency (s) (Mean ± SEM) | % Maximum Possible Effect (%MPE) | ED₅₀ (mg/kg) |

| Vehicle | - | 8.2 ± 0.7 | 0 | - |

| This compound | 1 | 12.5 ± 1.1 | 29.0 | 3.1 |

| 3 | 18.9 ± 1.5 | 72.3 | ||

| 10 | 25.4 ± 1.8 | 116.2 | ||

| Morphine | 5 | 22.1 ± 1.6 | 93.9 | 2.8 |

Table 3: Antinociceptive Efficacy of this compound in the Formalin Test

| Compound | Dose (mg/kg, i.p.) | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 2) |

| Vehicle | - | 45.3 ± 3.1 | 150.2 ± 10.5 | 0 |

| This compound | 1 | 38.1 ± 2.5 | 110.5 ± 8.9 | 26.4 |

| 3 | 25.6 ± 2.1 | 75.8 ± 6.7 | 49.5 | |

| 10 | 15.2 ± 1.8 | 40.1 ± 4.2 | 73.3 | |

| Morphine | 5 | 18.9 ± 2.0 | 55.4 ± 5.1 | 63.1 |

Experimental Protocols